

"Physical and chemical properties of Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate"

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate
Cat. No.:	B1590515

[Get Quote](#)

An In-Depth Technical Guide to **Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate, with CAS number 80036-89-1, is a crucial chemical intermediate in the pharmaceutical industry.^[1] Its primary significance lies in its role as a key building block in the synthesis of Amisulpride, an atypical antipsychotic medication used in the treatment of schizophrenia.^{[2][3]} A thorough understanding of its physical and chemical properties is paramount for process optimization, quality control, and the development of safe and efficient manufacturing protocols. This guide provides a comprehensive overview of this compound, grounded in established scientific principles and experimental insights.

Chemical and Physical Properties

The molecular structure of **Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate** features a substituted benzene ring with an amino group, a methoxy group, a methyl ester, and an ethylsulfonyl group. These functional groups dictate its chemical reactivity and physical characteristics.

Property	Value	Source(s)
Molecular Formula	C11H15NO5S	[4][5]
Molecular Weight	273.31 g/mol	[4][5]
Appearance	Solid	[1]
Density	1.289 ± 0.06 g/cm ³ (Predicted)	[6]
Boiling Point	514.5 ± 50.0 °C at 760 mmHg (Predicted)	[6]
Flash Point	265 °C	[1][6]
pKa	-2.97 ± 0.13 (Predicted)	[6]
Refractive Index	1.534	[1][6]
Vapor Pressure	1.07E-10 mmHg at 25°C	[6]
Solubility	Inferred to be soluble in polar organic solvents like methanol and ethanol, with limited solubility in water.	[7][8]

Spectral Data (Predicted)

As of the latest review, experimental spectral data for **Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate** is not widely available in public databases. However, based on its chemical structure, the following spectral characteristics can be predicted.

Predicted ¹H NMR Spectrum

- Aromatic Protons: Two singlets are expected in the aromatic region (δ 6.5-8.0 ppm). The proton on the carbon between the methoxy and amino groups and the proton on the carbon between the amino and ethylsulfonyl groups will appear as distinct singlets due to the lack of adjacent protons.
- Methoxy Group: A singlet at approximately δ 3.8-4.0 ppm, corresponding to the three protons of the -OCH₃ group.

- Methyl Ester Group: A singlet around δ 3.7-3.9 ppm, representing the three protons of the $-\text{COOCH}_3$ group.
- Amino Group: A broad singlet in the region of δ 4.0-5.0 ppm for the two $-\text{NH}_2$ protons. The chemical shift can vary depending on the solvent and concentration.
- Ethylsulfonyl Group: A quartet at approximately δ 3.1-3.3 ppm for the two methylene protons ($-\text{CH}_2-$) and a triplet around δ 1.2-1.4 ppm for the three methyl protons ($-\text{CH}_3$).

Predicted ^{13}C NMR Spectrum

The predicted ^{13}C NMR spectrum would show 11 distinct signals corresponding to each carbon atom in the molecule. Key predicted chemical shifts include:

- Carbonyl Carbon: In the range of 165-170 ppm.
- Aromatic Carbons: Between 110-160 ppm.
- Methoxy and Methyl Ester Carbons: Around 50-60 ppm.
- Ethylsulfonyl Carbons: The methylene carbon at approximately 45-55 ppm and the methyl carbon at 10-15 ppm.

Predicted FTIR Spectrum

The infrared spectrum is expected to show characteristic absorption bands for its functional groups:

- N-H Stretch (Amino group): Two bands in the region of 3300-3500 cm^{-1} .
- C-H Stretch (Aromatic): Weak to medium bands above 3000 cm^{-1} .^[6]
- C-H Stretch (Aliphatic): Medium to strong bands below 3000 cm^{-1} .^[6]
- C=O Stretch (Ester): A strong absorption band around 1700-1730 cm^{-1} .
- S=O Stretch (Sulfonyl group): Two strong bands, typically around 1300-1350 cm^{-1} and 1140-1160 cm^{-1} .

- C-O Stretch (Ester and Ether): In the fingerprint region, between 1000-1300 cm^{-1} .
- Aromatic C=C Bending: Peaks in the 1450-1600 cm^{-1} range.[8]

Predicted Mass Spectrum Fragmentation

In mass spectrometry, the molecular ion peak $[\text{M}]^+$ would be observed at $\text{m/z} = 273$. Key fragmentation patterns would likely involve:

- Loss of the methoxy group (-OCH₃) from the ester, resulting in a fragment at $\text{m/z} = 242$.
- Cleavage of the ethyl group from the sulfonyl moiety, leading to a fragment at $\text{m/z} = 244$.
- The formation of a stable benzoyl cation through cleavage of the ester group.[9][10]

Synthesis Protocol

A common and efficient method for the synthesis of **Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate** involves the oxidation of its thioether precursor, methyl 4-amino-5-(ethylthio)-2-methoxybenzoate.[11]

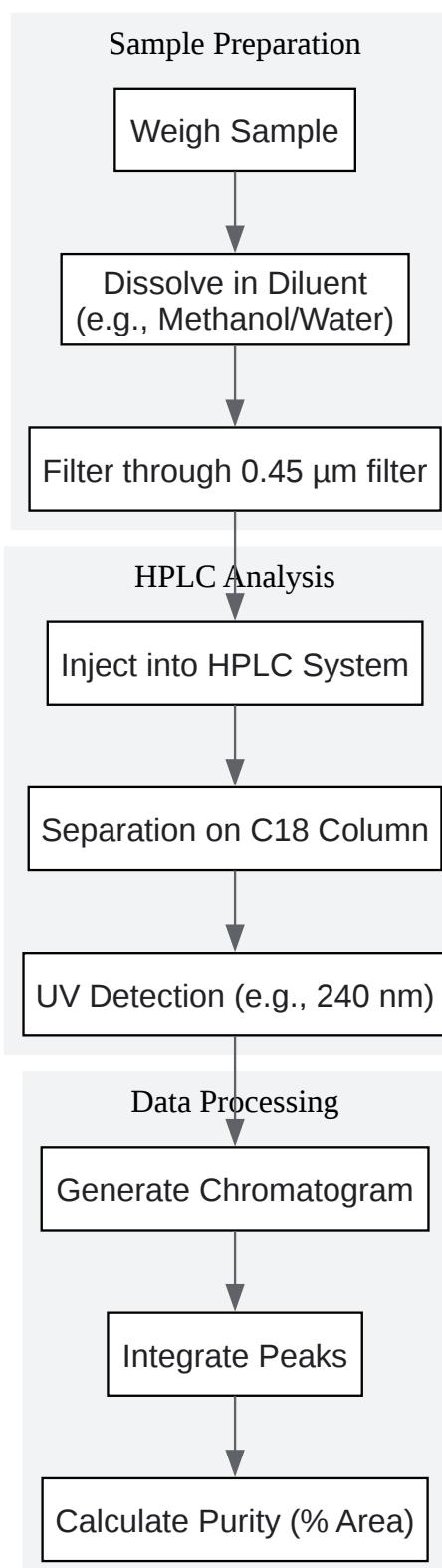
[Click to download full resolution via product page](#)

Synthesis of **Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate**.

Step-by-Step Methodology:

- Reaction Setup: In a suitable reaction vessel, dissolve methyl 4-amino-5-(ethylthio)-2-methoxybenzoate in a solvent such as isopropanol. Add a catalytic amount of sodium tungstate.
- Oxidation: While maintaining the temperature at 40-45°C, slowly add 30% hydrogen peroxide to the reaction mixture. The use of hydrogen peroxide as an oxidizing agent is

effective and environmentally friendly, producing water as a byproduct. Sodium tungstate acts as a catalyst to facilitate the oxidation of the thioether to the sulfone.[11][12]


- Reaction Monitoring: Stir the mixture for 3-4 hours at 40-45°C.[12] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Quenching: After completion of the reaction, cool the mixture and quench any excess hydrogen peroxide by adding a solution of sodium thiosulfate.
- Work-up and Isolation: The product can be isolated through standard work-up procedures, which may include extraction and crystallization to yield the final product with high purity.

Application in Amisulpride Synthesis

Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate is a pivotal intermediate in the synthesis of Amisulpride. The subsequent step in the synthesis involves the amidation of the methyl ester group. This is typically achieved by reacting the intermediate with 2-(aminomethyl)-1-ethylpyrrolidine. This reaction forms the final amide bond, completing the synthesis of the Amisulpride molecule. The purity of the intermediate is critical as it directly influences the purity and yield of the final Active Pharmaceutical Ingredient (API).[3]

Analytical Methods: Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of **Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate**.[13]

[Click to download full resolution via product page](#)

Workflow for HPLC Purity Analysis.

Typical HPLC Protocol:

- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μm).
- Mobile Phase: A mixture of an aqueous buffer and an organic solvent, such as a gradient of water and methanol or acetonitrile. A typical mobile phase composition could be a 70:30 mixture of water and methanol.[9]
- Flow Rate: 1.0 mL/min.[9]
- Detection: UV detection at 240 nm.[9]
- Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
- Injection Volume: 5-20 μL .
- Sample Preparation: Accurately weigh the sample and dissolve it in a suitable diluent (e.g., the mobile phase) to a known concentration. Filter the solution through a 0.45 μm syringe filter before injection.

Rationale for Method Choices:

- A C18 column is chosen for its versatility in separating moderately polar compounds.
- The mobile phase composition is selected to achieve good resolution between the main peak and any potential impurities.
- UV detection at 240 nm is based on the chromophoric nature of the substituted benzene ring.

Safety and Handling

Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate is classified as an irritant.[1] Standard laboratory safety precautions should be followed when handling this compound.

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

- Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
- First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If on skin, wash with soap and water. If inhaled, move to fresh air.

Conclusion

Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate is a compound of significant interest in pharmaceutical synthesis. A comprehensive understanding of its properties, synthesis, and analysis is essential for its effective and safe utilization. This guide provides a foundational resource for professionals working with this important intermediate, enabling them to navigate the complexities of its application in drug development and manufacturing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate CAS 80036-89-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. innospk.com [innospk.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. pharmtech.com [pharmtech.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. researchgate.net [researchgate.net]
- 8. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. nbinno.com [nbinno.com]
- 12. 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 13. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- To cite this document: BenchChem. ["Physical and chemical properties of Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate"]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1590515#physical-and-chemical-properties-of-methyl-4-amino-5-ethylsulfonyl-2-methoxybenzoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com